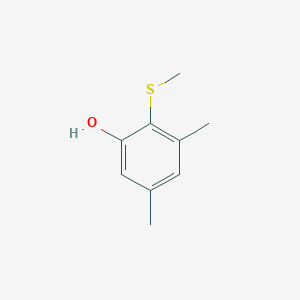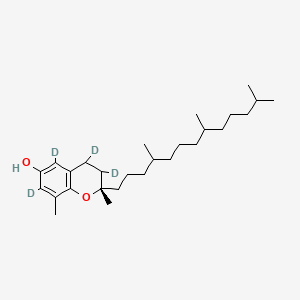
(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2RS,4R,8R)-Delta-Tocopherol-d4 (Mixture of Diastereomers) is a deuterium-labeled form of (2RS,4R,8R)-Delta-Tocopherol. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Delta-Tocopherol is one of the naturally occurring forms of Vitamin E, known for its antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4R,8R)-Delta-Tocopherol-d4 involves the incorporation of deuterium atoms into the Delta-Tocopherol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of (2RS,4R,8R)-Delta-Tocopherol-d4 may involve large-scale synthesis using deuterated starting materials. The process includes purification steps to isolate the desired diastereomers and ensure the high purity of the final product. Techniques such as chromatography and crystallization are commonly employed in the purification process.
化学反应分析
Types of Reactions
(2RS,4R,8R)-Delta-Tocopherol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original form.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of Delta-Tocopherol, as well as substituted derivatives. These products can have different properties and applications depending on the nature of the reaction.
科学研究应用
(2RS,4R,8R)-Delta-Tocopherol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of Vitamin E.
Biology: Employed in research on the antioxidant properties of Vitamin E and its role in cellular protection.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of deuterium-labeled compounds for various industrial applications, including pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of (2RS,4R,8R)-Delta-Tocopherol-d4 involves its antioxidant properties. The compound can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include cellular membranes and lipids, where the compound can prevent lipid peroxidation and maintain membrane integrity.
相似化合物的比较
Similar Compounds
Alpha-Tocopherol: Another form of Vitamin E with similar antioxidant properties.
Gamma-Tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.
Delta-Tocopherol: The non-deuterated form of the compound, commonly found in nature.
Uniqueness
(2RS,4R,8R)-Delta-Tocopherol-d4 is unique due to the presence of deuterium atoms, which make it a valuable tool in research involving isotopic labeling. The deuterium atoms provide stability and allow for precise tracking of the compound in various biological and chemical processes.
属性
分子式 |
C27H46O2 |
|---|---|
分子量 |
406.7 g/mol |
IUPAC 名称 |
(2S)-3,4,5,7-tetradeuterio-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21?,22?,27-/m0/s1/i15D,17D,18D,19D/t15?,17?,21?,22?,27- |
InChI 键 |
GZIFEOYASATJEH-XYBVZSFWSA-N |
手性 SMILES |
[2H]C1C([C@](OC2=C1C(=C(C(=C2C)[2H])O)[2H])(C)CCCC(C)CCCC(C)CCCC(C)C)[2H] |
规范 SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
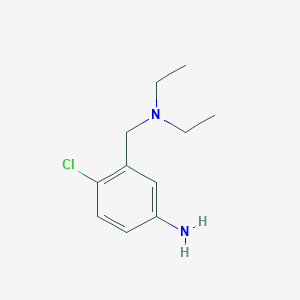

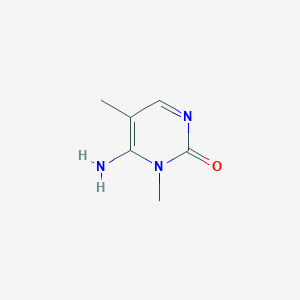
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
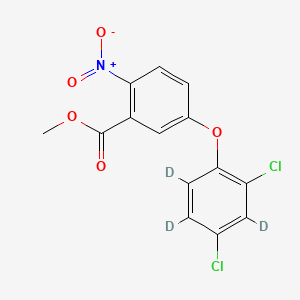
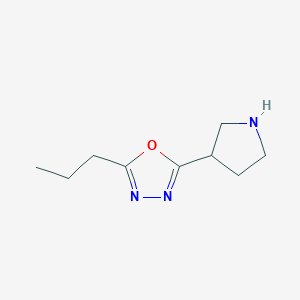
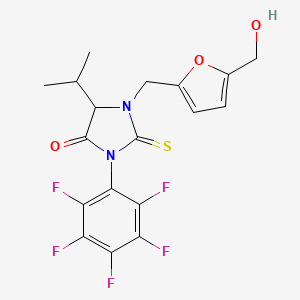
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
